4,6-dichloro-2-methyl-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
4,6-Dichloro-2-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with the molecular formula C8H6Cl2N2. It is characterized by a pyrrolo[2,3-b]pyridine core structure substituted with chlorine atoms at positions 4 and 6, and a methyl group at position 2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloro-2-methyl-1H-pyrrolo[2,3-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4-dichloro-3-nitropyridine with methylamine, followed by reduction and cyclization steps . The reaction conditions often require specific temperatures, solvents, and catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-2-methyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and thiols for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction . The conditions vary depending on the desired reaction, often involving specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .
Scientific Research Applications
4,6-Dichloro-2-methyl-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a scaffold for developing new drugs, particularly in targeting specific enzymes and receptors.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics and optoelectronic devices.
Biological Studies: It is used in studies to understand its interactions with biological molecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4,6-dichloro-2-methyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine: Similar in structure but with a different substitution pattern.
1H-Pyrrolo[2,3-b]pyridine derivatives: A broader class of compounds with varying substitutions and functional groups.
Uniqueness
4,6-Dichloro-2-methyl-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties.
Properties
Molecular Formula |
C8H6Cl2N2 |
---|---|
Molecular Weight |
201.05 g/mol |
IUPAC Name |
4,6-dichloro-2-methyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C8H6Cl2N2/c1-4-2-5-6(9)3-7(10)12-8(5)11-4/h2-3H,1H3,(H,11,12) |
InChI Key |
CWGUVQVPMSTYAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1)N=C(C=C2Cl)Cl |
Origin of Product |
United States |
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